molecular formula C12H12FN5 B6249682 4-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine CAS No. 1457247-56-1

4-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No. B6249682
CAS RN: 1457247-56-1
M. Wt: 245.3
InChI Key:
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Description

4-(6-Fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine (FMDP) is a heterocyclic compound that has been extensively studied due to its potential applications in various scientific fields. It is a versatile compound that can be used in a variety of ways, including as a reagent in organic synthesis, as a fluorescent probe, and as a pharmaceutical agent.

Scientific Research Applications

4-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine has been used in a variety of scientific research applications, particularly in the fields of organic chemistry and biochemistry. In organic chemistry, it has been used as a reagent in a variety of reactions, including the synthesis of heterocyclic compounds, the synthesis of aryl halides, and the synthesis of amines. In biochemistry, 4-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine has been used as a fluorescent probe to study the structure and dynamics of proteins, as well as to study the interactions between proteins and small molecules. In addition, it has been used as a pharmaceutical agent to study the pharmacology of various drugs, and as a reagent in the synthesis of drugs.

Mechanism of Action

The mechanism of action of 4-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine is not well understood, but it is believed to involve the formation of a complex between the 4-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine molecule and a target molecule, such as a protein or a small molecule. This complex then interacts with other molecules in the vicinity, resulting in a variety of effects, such as the inhibition or activation of enzymes, the inhibition or activation of receptors, or the inhibition or activation of other proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine are not well understood, but it is believed to have a variety of effects on the body. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. Furthermore, it has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine in laboratory experiments is that it is relatively easy to synthesize, and can be used in a variety of reactions. In addition, it is relatively stable, and can be stored for extended periods of time without significant degradation. However, one of the main limitations of using 4-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine is that it is relatively expensive, and its use may not be cost-effective in some cases.

Future Directions

The potential future directions for 4-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceutical and other scientific fields. In addition, further research could be conducted into its synthesis and its potential uses as a reagent in organic synthesis, as a fluorescent probe, and as a pharmaceutical agent. Furthermore, further research could be conducted into its potential toxicity and safety. Finally, further research could be conducted into its potential applications in the fields of medical diagnostics and therapeutics.

Synthesis Methods

4-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine can be synthesized from the reaction of 2-amino-5-methyl-1H-pyrazole and 6-fluoro-1-methyl-1H-1,3-benzodiazole. This reaction is typically carried out in a two-step process, with the first step involving the formation of an intermediate and the second step involving the formation of the desired product. In the first step, the two reactants are reacted in a solvent such as DMSO or DMF, with a base such as sodium hydroxide or potassium hydroxide, at a temperature of around 80°C. In the second step, the intermediate is reacted with an acid such as hydrochloric acid, sulfuric acid, or phosphoric acid, at a temperature of around 80°C. This reaction yields 4-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine as the final product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-fluoro-1-methyl-1H-1,3-benzodiazole-2-carboxylic acid, which is then converted to the second intermediate, 4-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine, through a series of reactions. The final step involves the coupling of the two intermediates to form the desired compound.", "Starting Materials": [ "2-aminobenzonitrile", "ethyl 2-fluoroacetate", "methyl hydrazinecarboxylate", "sodium hydride", "methyl iodide", "sodium borohydride", "acetic acid", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "4-chloro-1-methyl-1H-pyrazole-5-amine", "6-fluoro-1-methyl-1H-1,3-benzodiazole-2-carboxylic acid" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-fluoro-3-oxobutanoate from ethyl 2-fluoroacetate and methyl hydrazinecarboxylate using sulfuric acid as a catalyst.", "Step 2: Synthesis of 2-amino-5-fluorobenzonitrile from ethyl 2-fluoro-3-oxobutanoate and 2-aminobenzonitrile using sodium hydride as a base.", "Step 3: Synthesis of 6-fluoro-1-methyl-1H-1,3-benzodiazole-2-carboxylic acid from 2-amino-5-fluorobenzonitrile using sodium nitrite and hydrochloric acid.", "Step 4: Synthesis of 4-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine from 4-chloro-1-methyl-1H-pyrazole-5-amine and 6-fluoro-1-methyl-1H-1,3-benzodiazole-2-carboxylic acid using sodium borohydride as a reducing agent.", "Step 5: Coupling of the two intermediates to form the final product, 4-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine, using acetic acid and sodium hydroxide as a base." ] }

CAS RN

1457247-56-1

Product Name

4-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine

Molecular Formula

C12H12FN5

Molecular Weight

245.3

Purity

95

Origin of Product

United States

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